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Compound of Interest

Compound Name:
(S)-(-)-2-(Boc-amino)-3-

cyclohexyl-1-propanol

Cat. No.: B558608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol is a chiral building block of significant interest

in medicinal chemistry and drug development. Its structure, featuring a protected amine, a

primary alcohol, and a cyclohexyl moiety, makes it a valuable precursor for the synthesis of

various complex molecules, including peptidomimetics and pharmaceutical intermediates. The

tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis due to its

stability and ease of removal under acidic conditions. Accurate structural elucidation and purity

assessment are critical for ensuring the quality and reliability of this starting material. Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive

characterization of such molecules, providing detailed information about the chemical

environment of each atom. This application note provides a detailed protocol for the ¹H and ¹³C

NMR characterization of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol.

Materials and Methods
Sample Preparation

Accurately weigh 5-10 mg of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry vial.
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Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition
Instrument: A 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Number of scans: 16

Relaxation delay: 1 second

Pulse width: 90°

Spectral width: -2 to 12 ppm

¹³C NMR Acquisition:

Number of scans: 1024

Relaxation delay: 2 seconds

Pulse program: Proton-decoupled

Spectral width: -10 to 220 ppm

Data Processing
The acquired Free Induction Decays (FIDs) for both ¹H and ¹³C spectra should be processed

using appropriate NMR software. The processing steps include:

Fourier Transformation

Phase Correction

Baseline Correction

Referencing the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ =

77.16 ppm for ¹³C).[1]
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Integration of the signals in the ¹H NMR spectrum.

Peak picking and assignment for both ¹H and ¹³C NMR spectra.

Results and Data Interpretation
The following tables summarize the expected ¹H and ¹³C NMR spectral data for (S)-(-)-2-(Boc-
amino)-3-cyclohexyl-1-propanol in CDCl₃. Please note that these are predicted values based

on the analysis of structurally similar compounds and general NMR chemical shift ranges.

Actual experimental values may vary slightly.

¹H NMR Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.8 br s 1H NH

~3.7 - 3.8 m 1H H-2

~3.6 dd 1H H-1a

~3.5 dd 1H H-1b

~2.0 br s 1H OH

~1.6 - 1.8 m 5H Cyclohexyl-H (ax)

1.44 s 9H Boc (CH₃)₃

~1.1 - 1.3 m 3H
H-3a, Cyclohexyl-H

(eq)

~0.8 - 1.0 m 3H
H-3b, Cyclohexyl-H

(eq)

Interpretation of ¹H NMR Spectrum:

The characteristic singlet for the nine equivalent protons of the Boc group is expected to

appear around 1.44 ppm.[2]
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The protons of the cyclohexyl group will produce a series of complex multiplets in the upfield

region, typically between 0.8 and 1.8 ppm.

The diastereotopic protons on C-1 (CH₂OH) are expected to appear as distinct signals, likely

doublets of doublets (dd), in the range of 3.5-3.6 ppm due to coupling with the proton on C-2.

The proton at the chiral center C-2 (CH-NHBoc) is expected to be a multiplet around 3.7-3.8

ppm.

The NH proton of the Boc-carbamate will likely appear as a broad singlet around 4.8 ppm.

The hydroxyl proton (OH) will also be a broad singlet, with its chemical shift being

concentration and temperature-dependent, expected around 2.0 ppm.

¹³C NMR Data
Chemical Shift (δ) ppm Assignment

~156.0 C=O (Boc)

~79.5 C(CH₃)₃ (Boc)

~65.0 C-1 (CH₂OH)

~53.0 C-2 (CH-NHBoc)

~40.0 C-3 (CH₂)

~34.0 Cyclohexyl-CH

~33.0 Cyclohexyl-CH₂

~28.4 C(CH₃)₃ (Boc)

~26.5 Cyclohexyl-CH₂

~26.0 Cyclohexyl-CH₂

Interpretation of ¹³C NMR Spectrum:

The carbonyl carbon of the Boc group is expected to have a chemical shift of approximately

156.0 ppm.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.researchgate.net/publication/297586881_Synthesis_and_1H_and_13C_NMR_spectral_study_of_some_r2c4-bisisopropylcarbonyl-c5-hydroxy-t5-methyl-t3-substituted_phenyl_cyclohexanones_and_their_oximes
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The quaternary carbon of the tert-butyl group will appear around 79.5 ppm.[3]

The three equivalent methyl carbons of the Boc group will give a strong signal around 28.4

ppm.[3]

The carbon of the primary alcohol, C-1, is expected at approximately 65.0 ppm.

The carbon bearing the amino group, C-2, should appear around 53.0 ppm.

The carbons of the cyclohexyl ring and the methylene bridge (C-3) will resonate in the 26-40

ppm region.

Experimental Workflow Diagram
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Caption: Experimental workflow for the NMR characterization of (S)-(-)-2-(Boc-amino)-3-
cyclohexyl-1-propanol.

Conclusion
This application note provides a comprehensive protocol for the ¹H and ¹³C NMR

characterization of (S)-(-)-2-(Boc-amino)-3-cyclohexyl-1-propanol. The presented data,

although predictive, offers a solid foundation for the structural verification and purity

assessment of this important chiral building block. The detailed experimental workflow and data

interpretation guidelines will be valuable for researchers in organic synthesis and drug

development to ensure the quality of their materials and the accuracy of their scientific findings.
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It is recommended to compare experimentally obtained data with the predicted values provided

herein for a confident structural assignment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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